molecular formula C20H24F3N3 B10923365 6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B10923365
M. Wt: 363.4 g/mol
InChI Key: CMCGPJYGHIZZFP-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is a complex organic compound that features a unique structure combining adamantane, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 1-adamantylamine with ethyl 3-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine stands out due to its combination of adamantane, pyrazole, and pyridine moieties, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features and reactivity.

Properties

Molecular Formula

C20H24F3N3

Molecular Weight

363.4 g/mol

IUPAC Name

6-(1-adamantyl)-1-ethyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H24F3N3/c1-3-26-18-17(11(2)25-26)15(20(21,22)23)7-16(24-18)19-8-12-4-13(9-19)6-14(5-12)10-19/h7,12-14H,3-6,8-10H2,1-2H3

InChI Key

CMCGPJYGHIZZFP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C34CC5CC(C3)CC(C5)C4)C(F)(F)F

Origin of Product

United States

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